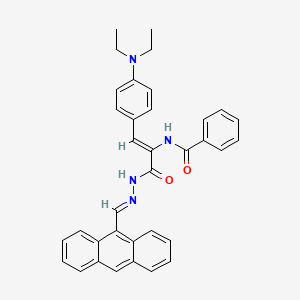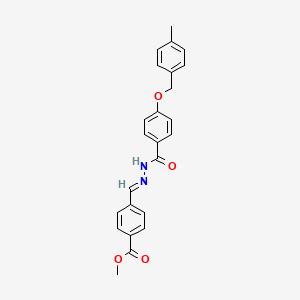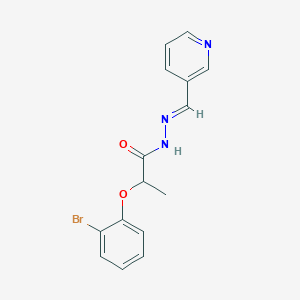![molecular formula C16H12N4O5 B11563480 2-(3-Nitrophenoxy)-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11563480.png)
2-(3-Nitrophenoxy)-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a nitrophenoxy group and an indole-derived hydrazide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-nitrophenol and ethyl acetoacetate.
Formation of 3-Nitrophenoxyacetic Acid: 3-nitrophenol reacts with ethyl bromoacetate in the presence of a base to form ethyl 3-nitrophenoxyacetate, which is then hydrolyzed to yield 3-nitrophenoxyacetic acid.
Hydrazide Formation: The acid is converted to its hydrazide by reacting with hydrazine hydrate.
Condensation Reaction: The hydrazide is then condensed with isatin (2,3-dioxoindoline) under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like sodium borohydride to modify the indole ring.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction of Nitro Group: 2-(3-Aminophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide.
Substitution Reactions: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers to enhance thermal stability.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Fluorescent Probes: Modified derivatives are used in bioimaging.
Medicine
Anticancer Research: Investigated for its potential to inhibit cancer cell proliferation.
Antimicrobial Agents: Studied for its activity against various bacterial strains.
Industry
Dye Synthesis: Used in the synthesis of dyes due to its chromophoric properties.
Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of complex pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.
DNA Intercalation: Inserts between DNA base pairs, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
- 2-(3-Nitrophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propionohydrazide
Uniqueness
- Structural Features : The combination of a nitrophenoxy group and an indole-derived hydrazide is unique, providing distinct chemical reactivity and biological activity.
- Biological Activity : Exhibits a broader spectrum of biological activities compared to similar compounds, making it a versatile candidate for drug development.
This detailed overview highlights the significance and versatility of 2-(3-Nitrophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide in various scientific domains
Properties
Molecular Formula |
C16H12N4O5 |
|---|---|
Molecular Weight |
340.29 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H12N4O5/c21-14(9-25-11-5-3-4-10(8-11)20(23)24)18-19-15-12-6-1-2-7-13(12)17-16(15)22/h1-8,17,22H,9H2 |
InChI Key |
NFJNUGBHTJSIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563404.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11563414.png)
![3-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11563424.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11563432.png)

![2-(2,6-dimethylphenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11563437.png)
![2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11563442.png)
![Ethyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11563445.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B11563446.png)

![butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11563468.png)
![4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11563470.png)
![2-bromo-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11563472.png)
